molecular formula C18H18BrN5O2S B12144320 2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide

Cat. No.: B12144320
M. Wt: 448.3 g/mol
InChI Key: DHNIVLINIRGUHY-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with a sulfanylacetamide chain and aryl groups. Key structural features include:

  • Triazole ring: Provides a heterocyclic scaffold for molecular interactions.
  • 4-Ethoxyphenyl substituent: Enhances lipophilicity and influences binding to hydrophobic pockets in biological targets.

Molecular weight and logP values (estimated via computational tools) suggest moderate solubility and membrane permeability, typical for compounds in this class .

Properties

Molecular Formula

C18H18BrN5O2S

Molecular Weight

448.3 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide

InChI

InChI=1S/C18H18BrN5O2S/c1-2-26-15-8-6-12(7-9-15)17-22-23-18(24(17)20)27-11-16(25)21-14-5-3-4-13(19)10-14/h3-10H,2,11,20H2,1H3,(H,21,25)

InChI Key

DHNIVLINIRGUHY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide typically involves multiple steps. One common approach is the reaction of 4-ethoxyphenyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring. The final step involves the reaction of the triazole derivative with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the general principles of organic synthesis, including the use of automated reactors and purification techniques such as chromatography, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and conditions like refluxing in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the bromophenyl group would yield phenyl derivatives.

Scientific Research Applications

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

  • 2-[[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide (CAS 585563-49-1): Differs in the ethoxy group’s position (meta vs. para on the phenyl ring). The para-substituted ethoxy group in the target compound may enhance steric complementarity in enzyme binding compared to the meta isomer .

Substituent Variations on the Triazole Ring

  • 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111): Replaces ethoxyphenyl with 2-pyridyl and 3-bromophenyl with 3-methylphenyl. Exhibits 1.28× higher anti-inflammatory activity than diclofenac in rat formalin edema models, attributed to hydrophobic interactions with cyclooxygenase-2 (COX-2) . Lower toxicity (LD50 1000 mg/kg) compared to chloro-substituted analogs .
  • 2-[[4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-acetamide derivatives: Furan substituents increase anti-exudative activity, with some analogs matching diclofenac’s efficacy at 10 mg/kg doses .

Variations in the Acetamide Moiety

  • N-(4-Bromophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide :

    • Bromine on the phenyl ring improves stability, while the furan group enhances π-π stacking in enzyme pockets .

Table 1: Anti-Inflammatory and Analgesic Activities

Compound Substituents Activity vs. Diclofenac Toxicity (LD50) Evidence ID
Target compound 4-Ethoxyphenyl, 3-BrPh Not reported Not reported -
AS111 2-Pyridyl, 3-MePh 1.28× higher 1000 mg/kg
Furan-2-yl derivatives Furan, variable aryl Comparable 500–1000 mg/kg

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Reference
Target compound ~418 (estimated) ~3.5 5
AS111 356.24 3.6 5
3-Ethoxyphenyl isomer 418.3 3.8 5

Mechanistic Insights and Molecular Docking

  • COX-2 Inhibition : The ethoxyphenyl group in the target compound may stabilize hydrophobic interactions with LEU338 and ALA527 in COX-2, similar to AS111’s pyridyl group .
  • Reverse Transcriptase Inhibition: Analogs with hydroxyphenyl substituents (e.g., AM34) show nanomolar binding affinities, suggesting ethoxy groups could be optimized for similar efficacy .

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